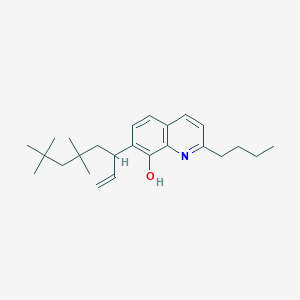
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is a chemical compound with the molecular formula C25H37NO and a molecular weight of 367.57 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a butyl group and a tetramethyloctenyl side chain. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves multiple steps, typically starting with the preparation of the quinoline core. The butyl and tetramethyloctenyl groups are then introduced through a series of reactions, including alkylation and olefination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods are designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles replace existing substituents, leading to a variety of functionalized quinoline compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Alkylated quinolines: Compounds with different alkyl groups attached to the quinoline core, resulting in diverse reactivity and applications.
Functionalized quinolines:
Propriétés
Numéro CAS |
61380-80-1 |
|---|---|
Formule moléculaire |
C25H37NO |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
2-butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C25H37NO/c1-8-10-11-20-14-12-19-13-15-21(23(27)22(19)26-20)18(9-2)16-25(6,7)17-24(3,4)5/h9,12-15,18,27H,2,8,10-11,16-17H2,1,3-7H3 |
Clé InChI |
PDWJMTYGPTYXJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(C=C1)C=CC(=C2O)C(CC(C)(C)CC(C)(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


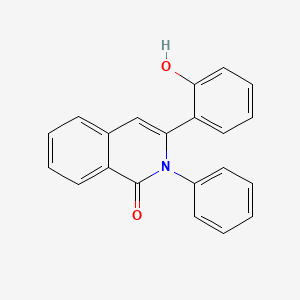



![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)

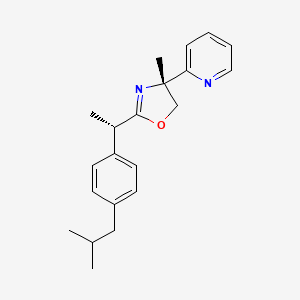
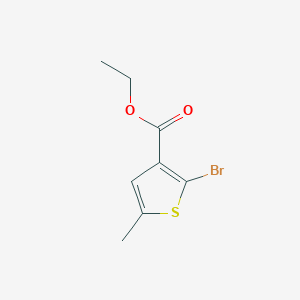

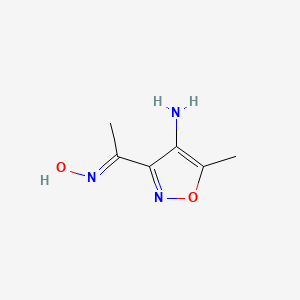

![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
